2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure that features two heptylamino groups and two methyl groups attached to a cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dimethylcyclohexa-2,5-diene-1,4-dione with heptylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly, the reaction is performed in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The heptylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals or bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(alkylamino)-1,4-benzoquinones: These compounds share a similar core structure but differ in the nature of the alkylamino groups attached.
2,5-Bis(2-aminothiazol-5-yl)-3,6-dichlorohydroquinones: These compounds have a similar quinone core but feature different substituents.
Uniqueness
2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of heptylamino and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it may offer advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
CAS No. |
28293-25-6 |
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Molecular Formula |
C22H38N2O2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2,5-bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H38N2O2/c1-5-7-9-11-13-15-23-19-17(3)22(26)20(18(4)21(19)25)24-16-14-12-10-8-6-2/h23-24H,5-16H2,1-4H3 |
InChI Key |
NIJVDWSTXHDXAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1=C(C(=O)C(=C(C1=O)C)NCCCCCCC)C |
Origin of Product |
United States |
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